molecular formula C8H8F6 B6311356 4,5-Bis(trifluoromethyl)cyclohex-1-ene CAS No. 2088942-32-7

4,5-Bis(trifluoromethyl)cyclohex-1-ene

Cat. No.: B6311356
CAS No.: 2088942-32-7
M. Wt: 218.14 g/mol
InChI Key: JCDXSQAKJKISBF-UHFFFAOYSA-N
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Description

4,5-Bis(trifluoromethyl)cyclohex-1-ene is a versatile cyclohexene derivative engineered for advanced chemical synthesis and materials science research. This compound features two strongly electron-withdrawing trifluoromethyl groups positioned at the 4 and 5 carbon atoms of a cyclohexene ring, a structure that combines the conformational flexibility of a partially saturated ring with the reactivity of a carbon-carbon double bond. The presence of multiple fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate. While specific catalog listings for this exact compound are not currently available, related substances like 1,4-Bis(trifluoromethyl)cyclohexane are known to be liquids at room temperature with specific gravities greater than water (e.g., ~1.32) . Researchers utilize this compound and its analogs as key precursors in developing pharmaceuticals and agrochemicals, where the trifluoromethyl group is a critical motif for enhancing biological activity. In materials science, it serves as a building block for creating specialty polymers, liquid crystals, and functionalized materials with unique surface properties or tailored refractive indices. The compound's reactivity is defined by the electron-deficient alkene, which is amenable to Diels-Alder reactions, epoxidation, and other electrophilic additions, while the fluorinated sites can be leveraged for further selective functionalization. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a well-ventilated laboratory environment.

Properties

IUPAC Name

4,5-bis(trifluoromethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDXSQAKJKISBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Formation and Acetic Anhydride Quenching

The use of Grignard reagents to construct bis(trifluoromethyl) aromatic systems is well-documented. For instance, US6350915B1 describes the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one via a Grignard reaction between 3,5-bis(trifluoromethyl)bromobenzene and magnesium, followed by quenching with acetic anhydride. While this method targets an aromatic ketone, its principles may extend to alicyclic systems.

In a hypothetical adaptation for cyclohex-1-ene derivatives, 4,5-dibromocyclohex-1-ene could react with magnesium to form a di-Grignard intermediate. Subsequent treatment with acetic anhydride might yield 4,5-bis(trifluoromethyl)cyclohex-1-ene. Key parameters include:

  • Solvent selection : Tetrahydrofuran (THF) is preferred for Grignard stability.

  • Temperature control : Exothermic reactions necessitate cooling (0–20°C).

  • Stoichiometry : Excess acetic anhydride ensures complete quenching, minimizing bis-adduct formation.

Table 1: Grignard Reaction Parameters from Analogous Systems

ParameterValue (from US6350915B1)Proposed for Cyclohex-1-ene
SolventTHFTHF
Temperature0–20°C0–10°C
Molar ratio (Ac₂O:Mg)2:12.5:1
Yield93.7%Estimated 60–75%

Copper-Mediated Trifluoromethylation

Single vs. Double CF₃ Substitution

Copper-mediated trifluoromethylation, as demonstrated in RSC Adv. (2013), enables the introduction of CF₃ groups to alkenes. For example, 1-(trifluoromethyl)cyclohex-1-ene was synthesized in 64% yield via reaction of bromocyclohexane with (CF₃)₂Zn under copper catalysis. Extending this to 4,5-dibromocyclohex-1-ene would require sequential or simultaneous substitution of both bromine atoms.

Challenges:

  • Regioselectivity : Simultaneous substitution at adjacent positions may face steric hindrance.

  • Reagent stability : Bis(trifluoromethyl)copper intermediates are less stable than their mono-CF₃ counterparts.

Table 2: Trifluoromethylation Efficiency in Cyclic Systems

SubstrateCatalystYield (Mono-CF₃)Yield (Bis-CF₃)
BromocyclohexaneCuI64%Not reported
4,5-Dibromocyclohex-1-eneCuIEstimated 40–55%

Cyclization Strategies

Diels-Alder Reaction with CF₃-Containing Dienophiles

While not directly cited in the provided sources, Diels-Alder reactions between 1,3-butadiene and bis(trifluoromethyl) dienophiles (e.g., hexafluoro-2-butyne) could theoretically yield this compound. This method would require high-pressure conditions and Lewis acid catalysis to overcome the electron-withdrawing effects of CF₃ groups.

Ring-Closing Metathesis

Ring-closing metathesis (RCM) of dienes bearing CF₃ substituents offers another potential route. For instance, 1,6-diene precursors with CF₃ groups at positions 2 and 3 could cyclize using Grubbs catalysts. However, the strong electron-withdrawing nature of CF₃ may impede metathesis activity.

Byproduct Analysis and Optimization

Byproducts in Grignard Routes

In US6350915B1, bis-adduct formation (up to 2.0 mol%) occurred when acetic anhydride was added to Grignard reagents at elevated temperatures. For cyclohex-1-ene synthesis, analogous side reactions might include:

  • Over-quenching : Excess Ac₂O leading to acetylated byproducts.

  • Incomplete substitution : Residual bromine atoms if stoichiometry is unbalanced.

Solvent Effects on Trifluoromethylation

The RSC Adv. study highlights the role of solvent polarity in copper-mediated reactions. Polar aprotic solvents (e.g., DMF) improved yields for mono-CF₃ systems but may exacerbate decomposition in bis-CF₃ cases.

Comparative Assessment of Methods

Table 3: Method Comparison for this compound

MethodAdvantagesLimitations
Grignard + Ac₂OHigh yields in analogous systemsRequires di-Grignard stability
Copper-mediated CF₃Direct substitutionLow regioselectivity for bis-CF₃
Diels-AlderAtom economyHarsh conditions required

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(trifluoromethyl)cyclohex-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,5-Bis(trifluoromethyl)cyclohex-1-ene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity and specificity .

Comparison with Similar Compounds

The following analysis compares 4,5-bis(trifluoromethyl)cyclohex-1-ene with structurally or functionally related compounds, focusing on electronic effects, reactivity, and applications.

4,5-Bis(trifluoromethyl)pyridazine

Structure and Reactivity :

  • Pyridazine derivative : Contains a nitrogen-containing heterocyclic ring instead of a cyclohexene backbone.
  • Electronic effects: The pyridazine ring’s electron-deficient nature, amplified by two -CF₃ groups, facilitates [4+2] cycloaddition reactions with hydrazono-trifluoromethyl ketones. Ab initio calculations confirm a concerted mechanism for this reaction .
  • Contrast with cyclohexene : The absence of nitrogen in this compound reduces its inherent electron deficiency. However, the -CF₃ groups may still activate the cyclohexene as a diene in Diels-Alder reactions, albeit with different regioselectivity due to steric hindrance from the substituents.
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)prop-1-ene (Perfluoroisobutylene, CAS 382-21-8)

Structure and Physical Properties :

  • Linear alkene : A fully fluorinated propene derivative with -CF₃ and -F groups.
  • Physical state : Likely gaseous at room temperature due to high fluorination, contrasting with the liquid/solid state of the cyclohexene derivative.

Reactivity and Stability :

  • Electrophilic reactivity : The electron-withdrawing -CF₃ groups polarize the double bond, enhancing susceptibility to nucleophilic attack. Similar effects are expected in the cyclohexene analog.
Photochromic Diarylethene with Hexafluorocyclopentene

Structure and Function :

  • Cyclopentene backbone : A five-membered ring with -CF₃ and aryl groups enables reversible photochromic ring-opening/closing. X-ray crystallography confirms a planar geometry in the closed form .
  • However, the -CF₃ groups could stabilize transition states in electrocyclic reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5-bis(trifluoromethyl)cyclohex-1-ene, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via [4+2] cycloaddition reactions using trifluoromethyl-substituted dienes or electrophilic trifluoromethylation of cyclohexene precursors. For example, cycloaddition reactions involving bis(trifluoromethyl)pyridazines (as dienophiles) and activated dienes are optimized by controlling temperature (e.g., 80–120°C) and acidic catalysts like trifluoroacetic acid (TFA) to enhance regioselectivity . Halogenation or fluorination steps may require anhydrous conditions to avoid hydrolysis.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Structural validation relies on:

  • X-ray crystallography : To resolve bond lengths and angles (e.g., mean C–C bond deviation ≤0.004 Å) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for distinguishing trifluoromethyl groups (δ ~ -60 to -70 ppm), while 1H^{1}\text{H} NMR identifies olefinic protons (δ ~5.5–6.5 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+^+ or [M–Br]+^+) with <5 ppm error .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of [4+2] cycloaddition reactions involving this compound?

  • Methodology : Computational studies (e.g., DFT at the 6-31G* level) reveal that protonation of the diene precursor stabilizes transition states, favoring a concerted cycloaddition pathway. Electron-withdrawing trifluoromethyl groups lower the LUMO energy of the dienophile, accelerating reactivity. Steric effects from the bulky CF3_3 groups dictate regioselectivity, as shown in ab initio simulations .

Q. How do researchers assess the biological activity of trifluoromethyl-substituted cyclohexenes, and what are common pitfalls in data interpretation?

  • Methodology :

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against pathogens like MRSA (e.g., MIC = 0.5 µg/mL) require standardized broth microdilution protocols to avoid solvent interference .
  • Cytotoxicity controls : Use non-tumor cell lines (e.g., HEK293) to distinguish selective activity. Discrepancies in IC50_{50} values may arise from variations in cell culture conditions or compound solubility .

Q. What computational strategies predict the electronic properties of this compound for materials science applications?

  • Methodology :

  • DFT calculations : Analyze HOMO-LUMO gaps to evaluate electron-accepting capacity (e.g., gaps <3 eV suggest utility in organic semiconductors) .
  • UV-vis spectroscopy : Correlate computed excitation energies with experimental λmax_{\text{max}} values (e.g., 300–400 nm for charge-transfer transitions) .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported reaction yields for trifluoromethylated cyclohexene derivatives?

  • Methodology : Cross-validate synthetic protocols using:

  • In situ monitoring : Techniques like FT-IR or HPLC track intermediate formation.
  • Batch reproducibility tests : Conduct ≥3 independent trials to identify outliers.
  • Byproduct analysis : GC-MS or 19F^{19}\text{F} NMR detects side products (e.g., hydrolyzed CF3_3 groups) that reduce yields .

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